N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide
Description
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide is a thioamide-containing compound characterized by a pyrrolidine ring with a thioxo group at the 2-position and a dimethylaminoethylidene substituent. Thioamides, such as this compound, are of interest due to their unique electronic properties conferred by the sulfur atom, which enhances their reactivity and binding affinity compared to traditional amides . The synthesis of thioamides often involves thioacylating agents like thioacyl-N-phthalimides or thiobenzimidazolone derivatives, as demonstrated in early studies . More recently, ynamide-mediated methods have emerged as efficient pathways for constructing thioamides and thiopeptides, offering improved yields and selectivity .
Properties
CAS No. |
126647-14-1 |
|---|---|
Molecular Formula |
C10H17N3S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-[1-(dimethylamino)ethylidene]-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C10H17N3S2/c1-8(12(2)3)11-9(14)7-13-6-4-5-10(13)15/h4-7H2,1-3H3 |
InChI Key |
PKSUINQQTRCQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=S)CN1CCCC1=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide typically involves the reaction of a dimethylamino compound with a thioxo compound under controlled conditions. One common method involves the use of acid-amine coupling reactions, where a carboxylic acid is activated and then reacted with an amine . This method is widely used due to its efficiency and the stability of the resulting amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the use of high-purity reagents and solvents to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structure combines a pyrrolidine-thioxo core with a dimethylaminoethylidene group. Key comparisons include:
- Hydrazide Derivatives: Polyphenolic hydrazides (e.g., compounds 2–5 in ) share the ethylidene-hydrazide motif but lack thioamide groups.
- Thiophene-Containing Analogs: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature aromatic heterocycles (thiophene) but lack the thioamide functionality. Thiophene’s aromaticity contrasts with the non-aromatic, flexible pyrrolidine ring in the target compound, influencing solubility and metabolic stability .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
